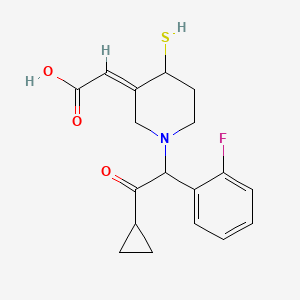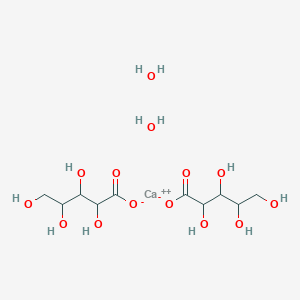![molecular formula C19H25BN4O4 B12322827 [(1R)-1-[(2S)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamido]pentyl]boronic acid](/img/structure/B12322827.png)
[(1R)-1-[(2S)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamido]pentyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desisobutyl-n-butyl Bortezomib is a chemical compound with the molecular formula C19H25BN4O4 and a molecular weight of 384.24 g/mol . It is an impurity of Bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma . Desisobutyl-n-butyl Bortezomib is primarily used in research settings to study the properties and effects of Bortezomib and its related compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Desisobutyl-n-butyl Bortezomib involves the reaction of specific boronic acids with other organic compounds under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes .
Industrial Production Methods
Industrial production of Desisobutyl-n-butyl Bortezomib is carried out in specialized facilities equipped to handle complex organic synthesis. The process involves large-scale reactions, stringent quality control measures, and adherence to safety and environmental regulations .
Análisis De Reacciones Químicas
Types of Reactions
Desisobutyl-n-butyl Bortezomib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized boronic acid derivatives, while reduction may produce reduced boronic acid forms .
Aplicaciones Científicas De Investigación
Desisobutyl-n-butyl Bortezomib has several scientific research applications, including:
Mecanismo De Acción
Desisobutyl-n-butyl Bortezomib exerts its effects by inhibiting the proteasome, a protein complex responsible for degrading ubiquitinated proteins in cells . The inhibition of the proteasome leads to the accumulation of damaged and misfolded proteins, resulting in cell cycle arrest and apoptosis (programmed cell death) of cancer cells . The compound specifically targets the 26S proteasome, binding to the active site of the threonine hydroxyl group in the β5-subunit .
Comparación Con Compuestos Similares
Desisobutyl-n-butyl Bortezomib is compared with other similar compounds, such as:
Bortezomib: The parent compound, used clinically for treating multiple myeloma and mantle cell lymphoma.
Bortezomib N-Pentyl Impurity: Another impurity of Bortezomib with similar properties.
Bortezomib Hydroxyisopentyl Amide Analog: A related compound with slight structural modifications.
The uniqueness of Desisobutyl-n-butyl Bortezomib lies in its specific structural features and its role as an impurity, which provides insights into the purity and quality of Bortezomib used in clinical settings .
Propiedades
Fórmula molecular |
C19H25BN4O4 |
|---|---|
Peso molecular |
384.2 g/mol |
Nombre IUPAC |
1-[[3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]pentylboronic acid |
InChI |
InChI=1S/C19H25BN4O4/c1-2-3-9-17(20(27)28)24-18(25)15(12-14-7-5-4-6-8-14)23-19(26)16-13-21-10-11-22-16/h4-8,10-11,13,15,17,27-28H,2-3,9,12H2,1H3,(H,23,26)(H,24,25) |
Clave InChI |
MDGKEQJOTKHQBX-UHFFFAOYSA-N |
SMILES canónico |
B(C(CCCC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


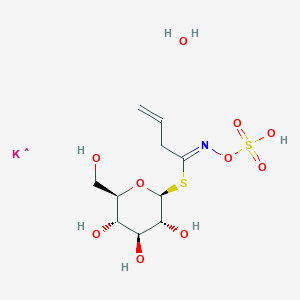

![2-[[2-[[2-[(3,3-Dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1lambda6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid](/img/structure/B12322751.png)
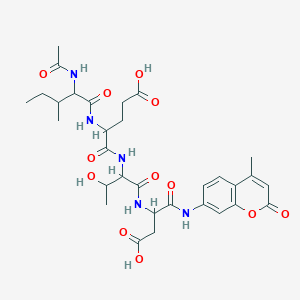
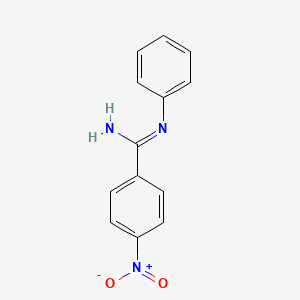
![(12-Methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl) acetate](/img/structure/B12322768.png)

![cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp]](/img/structure/B12322790.png)
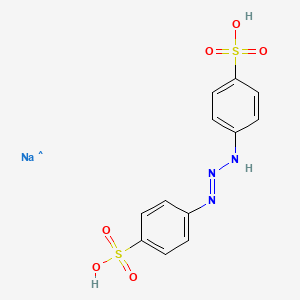
![5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-2-[3-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)propyl]pentanoic acid](/img/structure/B12322813.png)
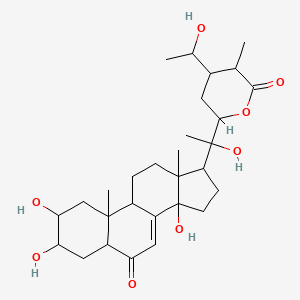
![3-Azabicyclo[3.1.0]hexane,1-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B12322818.png)
